molecular formula C16H10ClF2NOS B11121292 3-chloro-4-fluoro-N-(2-fluoro-5-methylphenyl)-1-benzothiophene-2-carboxamide

3-chloro-4-fluoro-N-(2-fluoro-5-methylphenyl)-1-benzothiophene-2-carboxamide

Cat. No.: B11121292
M. Wt: 337.8 g/mol
InChI Key: VSPJRTCAXXNPBB-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-(2-fluoro-5-methylphenyl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of chloro, fluoro, and methyl substituents on its benzothiophene core, making it a molecule of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-(2-fluoro-5-methylphenyl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable halogenated aromatic compound.

    Introduction of Substituents: The chloro and fluoro substituents are introduced via halogenation reactions using reagents such as chlorine gas or fluorine-containing compounds.

    Amidation Reaction: The final step involves the amidation of the benzothiophene core with 2-fluoro-5-methylphenylamine under suitable conditions, such as the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-fluoro-N-(2-fluoro-5-methylphenyl)-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the benzothiophene ring.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium fluoride can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Products with different substituents replacing the chloro or fluoro groups.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thioethers.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

3-chloro-4-fluoro-N-(2-fluoro-5-methylphenyl)-1-benzothiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-(2-fluoro-5-methylphenyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of chloro, fluoro, and methyl substituents on the benzothiophene core distinguishes This compound from other similar compounds. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable molecule for various research and industrial applications.

Properties

Molecular Formula

C16H10ClF2NOS

Molecular Weight

337.8 g/mol

IUPAC Name

3-chloro-4-fluoro-N-(2-fluoro-5-methylphenyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C16H10ClF2NOS/c1-8-5-6-9(18)11(7-8)20-16(21)15-14(17)13-10(19)3-2-4-12(13)22-15/h2-7H,1H3,(H,20,21)

InChI Key

VSPJRTCAXXNPBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=O)C2=C(C3=C(C=CC=C3S2)F)Cl

Origin of Product

United States

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